N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide
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Overview
Description
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. The presence of the 4-chlorophenyl groups and the octanedihydrazide backbone gives this compound distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interfere with biological processes. It may also interact with cellular proteins and DNA, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis(2-ethoxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis(2-hydroxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis(4-methoxybenzylidene)octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing nature of the chlorine atoms.
This detailed article provides a comprehensive overview of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24Cl2N4O2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24Cl2N4O2/c23-19-11-7-17(8-12-19)15-25-27-21(29)5-3-1-2-4-6-22(30)28-26-16-18-9-13-20(24)14-10-18/h7-16H,1-6H2,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI Key |
PRYZLIFIVUKBHJ-RYQLWAFASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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